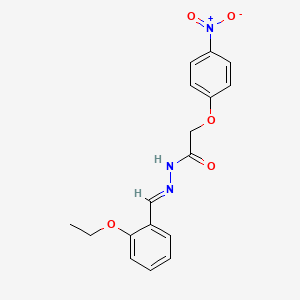

N'-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide

Description

Properties

CAS No. |

303085-76-9 |

|---|---|

Molecular Formula |

C17H17N3O5 |

Molecular Weight |

343.33 g/mol |

IUPAC Name |

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide |

InChI |

InChI=1S/C17H17N3O5/c1-2-24-16-6-4-3-5-13(16)11-18-19-17(21)12-25-15-9-7-14(8-10-15)20(22)23/h3-11H,2,12H2,1H3,(H,19,21)/b18-11+ |

InChI Key |

LERUXRSZTMSUKL-WOJGMQOQSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CCOC1=CC=CC=C1C=NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide typically involves the condensation of 2-ethoxybenzaldehyde with 2-(4-nitrophenoxy)acetohydrazide. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow processes. These methods involve the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The nitrophenoxy group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Hydrazone derivatives, including N'-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide, have been investigated for their antimicrobial properties. Studies indicate that such compounds can exhibit significant antibacterial and antifungal activities. For instance, hydrazones have been shown to inhibit the growth of various pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Research has highlighted the anticancer potential of hydrazone derivatives. The compound has been studied for its efficacy against different cancer cell lines. Molecular docking studies suggest that it may interact with specific targets involved in cancer progression, leading to apoptosis in cancer cells . This makes it a promising candidate for further development in cancer therapeutics.

Anti-tuberculosis Activity

Recent studies have focused on the anti-tuberculosis properties of hydrazone compounds. This compound has shown potential against drug-resistant strains of Mycobacterium tuberculosis. The synthesis and characterization of such compounds reveal their ability to disrupt bacterial cell wall synthesis, thus providing a pathway for novel tuberculosis treatments .

Analytical Chemistry Applications

Analytical Reagents

Hydrazones are widely used as analytical reagents due to their ability to form stable complexes with metal ions. This compound can be utilized in various analytical methods, including spectrophotometry and chromatography, for the detection and quantification of metal ions in environmental and biological samples .

Sensor Development

The compound has potential applications in sensor technology. Its ability to undergo colorimetric changes upon interaction with specific analytes makes it suitable for developing sensors for detecting environmental pollutants or biological markers. Such sensors can provide rapid and sensitive detection methods in clinical diagnostics and environmental monitoring .

Material Science Applications

Polymer Chemistry

this compound can serve as a building block in polymer chemistry. Its unique functional groups allow for the synthesis of novel polymers with enhanced properties such as thermal stability and mechanical strength. These polymers can find applications in coatings, adhesives, and drug delivery systems .

Corrosion Inhibition

The compound has been explored as a corrosion inhibitor for metals. Hydrazone derivatives are known to form protective films on metal surfaces, preventing corrosion through adsorption mechanisms. This application is particularly relevant in industrial settings where metal components are exposed to harsh environments .

Case Studies

Mechanism of Action

The mechanism of action of N’-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific activity being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

*Calculated based on molecular formula C₂₂H₁₉N₃O₅.

Structural and Electronic Comparisons

- Substitution at the benzylidene moiety (e.g., ethoxy vs. benzyloxy) modulates steric and electronic properties. For instance, the 2-ethoxy group in the target compound may reduce steric hindrance compared to bulkier substituents like dehydroabietyloxy .

- Hydrogen Bonding : The hydrazide backbone (–NH–N=C–) enables hydrogen bonding, critical for binding to targets like urease or kinases. Analogs with hydroxyl or methoxy groups (e.g., N'-(2-hydroxybenzylidene) derivatives) exhibit stronger H-bonding capacity, correlating with higher inhibitory activity .

Physicochemical Data

| Property | Target Compound | N'-(4-Nitrobenzylidene) Analog | N'-(2-Bromobenzylidene) Analog |

|---|---|---|---|

| Melting Point (°C) | Not reported | 94.9–96.7 | 117–119 |

| Solubility (DMSO) | High | Moderate | High |

| LogP (Predicted) | 3.2 | 3.5 | 4.1 |

Biological Activity

N'-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide is a hydrazone compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activities, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C17H17N3O5. The compound is synthesized through a condensation reaction between 2-ethoxybenzaldehyde and 4-nitrophenoxyacetohydrazide, typically under acidic conditions using solvents like acetic acid. The general reaction can be summarized as follows:

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. For instance, derivatives of hydrazones have demonstrated cytotoxic effects against human cancer cell lines such as HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma) with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 Value (µM) |

|---|---|---|

| N'-(4-Nitrophenyl)methylidene-2,4-dihydroxybenzhydrazide | LN-229 | 0.77 |

| N'-(4-Nitrophenyl)methylidene-2,4-dihydroxybenzhydrazide | HepG2 | 7.81 |

| N'-(4-Nitrophenyl)methylidene-2,4-dihydroxybenzhydrazide | 769-P | 12.39 |

These findings suggest that the nitro group in the structure may enhance the compound's biological activity by influencing receptor interactions and metabolic pathways.

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. Studies have indicated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values highlight its potential as an antimicrobial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | MIC Value (µg/mL) |

|---|---|

| S. aureus (MRSA) | 3.91 |

| S. epidermidis | 0.98 |

| M. luteus | 0.48 |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit enzymes or receptors critical to cancer progression and inflammatory responses. For example, some hydrazones have been shown to inhibit urease by binding to its active site, thus preventing substrate access .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly affect its efficacy:

- Electron-withdrawing groups such as nitro groups enhance biological activity.

- Alkyl substituents like ethoxy may influence solubility and receptor binding affinities.

Table 3: Comparison of Structural Variants

| Compound Name | Unique Features |

|---|---|

| N'-(4-Methoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Contains a methoxy group; potential alteration in solubility |

| N'-(4-Cyanobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Features a cyano group; enhances electron-withdrawing properties |

| N'-(4-Fluorobenzylidene)-2-(4-nitrophenoxy)acetohydrazide | Incorporates a fluorine atom; influences lipophilicity |

Q & A

Q. What are the optimal synthetic routes for N'-(2-Ethoxybenzylidene)-2-(4-nitrophenoxy)acetohydrazide, and how are yields maximized?

Methodological Answer: The synthesis typically involves condensation of 2-(4-nitrophenoxy)acetohydrazide with 2-ethoxybenzaldehyde under reflux conditions. A 1:1 mixture of methanol and chloroform, with catalytic acetic acid, is used as the solvent system to enhance solubility and reaction efficiency. Refluxing for 5–6 hours at 70–80°C achieves yields >85%. Post-reaction, the product is precipitated by cooling and recrystallized from methanol . Key parameters include stoichiometric control of aldehyde to hydrazide (1:1 molar ratio) and pH monitoring to avoid side reactions (e.g., hydrolysis of the hydrazone bond) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Structural confirmation relies on:

- NMR Spectroscopy : H and C NMR identify characteristic peaks, such as the hydrazone proton (δ 8.3–8.5 ppm) and nitrophenoxy aromatic protons (δ 7.8–8.2 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1680 cm) and N-H (3200–3300 cm) confirm the hydrazide and hydrazone moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 398.12 for CHNO) .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally analogous hydrazones exhibit α-glucosidase inhibition (IC values: 6–20 μM) and antimicrobial activity. For example, (E)-N-(4-chlorobenzylidene)-2-(ethylthio)-1H-benzimidazol-1-yl)acetohydrazide (IC = 18.7 μM) suggests potential antidiabetic applications . Initial screening should include enzyme inhibition assays (e.g., α-glucosidase) and microbial disk diffusion tests (against S. aureus and E. coli) with dose-response validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?

Methodological Answer: Common issues include:

- Byproduct Formation : Use TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress and detect intermediates like unreacted hydrazide. Adjust reaction time or temperature if spots persist .

- Low Solubility : Switch to polar aprotic solvents (e.g., DMSO) for recalcitrant reactants, ensuring compatibility with reflux conditions .

- Purification Challenges : Employ column chromatography (silica gel, gradient elution) for complex mixtures. Recrystallization in ethanol/water (7:3) improves purity .

Q. What crystallographic insights exist for this compound, and how do they inform reactivity?

Methodological Answer: Single-crystal X-ray diffraction reveals planar hydrazone configurations and intermolecular interactions (e.g., hydrogen bonding between nitro groups and adjacent hydrazide NH). For example, in (E)-N'-(4-nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide, the dihedral angle between the benzylidene and acetohydrazide groups is 12.5°, influencing π-π stacking and bioactivity . Such data guides modifications to enhance target binding (e.g., introducing electron-withdrawing groups to stabilize crystal packing) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what contradictions arise?

Methodological Answer:

- Substituent Effects : Replacing the 4-nitrophenoxy group with 4-methoxyphenoxy reduces α-glucosidase inhibition (IC increases from 6.84 μM to >50 μM), highlighting the nitro group’s role in enzyme binding .

- Contradictions : While 4-dimethylaminobenzylidene analogs show enhanced solubility, they exhibit lower actoprotective activity compared to 4-chloro derivatives, suggesting a trade-off between pharmacokinetics and efficacy .

Q. What computational methods are used to predict the compound’s mechanism of action?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., α-glucosidase active site). The nitro group’s electrostatic potential aligns with catalytic residues (Asp349 and Arg439), supporting competitive inhibition .

- DFT Calculations : Gaussian09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV), correlating with redox stability in biological environments .

Q. How can conflicting bioactivity data from similar compounds be resolved?

Methodological Answer:

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times, controlled ATP levels for cytotoxicity assays) .

- Metabolic Stability Testing : Use liver microsome models to assess whether contradictory results (e.g., in vitro vs. in vivo) stem from rapid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.